molecular formula C21H22N4O B7759056 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-butylphenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-butylphenyl)-2H-pyrrol-3-one

Cat. No.: B7759056
M. Wt: 346.4 g/mol
InChI Key: AAKJZPLRDHZNOA-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-benzimidazol-2-yl)-1-(4-butylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a combination of benzimidazole, pyrrole, and phenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-butylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid derivative.

    Construction of the Pyrrole Ring: Using a Paal-Knorr synthesis or similar method.

    Coupling Reactions: Combining the benzimidazole and pyrrole intermediates under appropriate conditions.

    Introduction of the Amino Group: Through nitration followed by reduction or direct amination.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrrole moieties.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic systems.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology and Medicine

    Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Dye and Pigment Industry: Possible use as a precursor for dyes or pigments.

Mechanism of Action

The exact mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their antifungal and antiparasitic activities.

    Pyrrole Derivatives: Often investigated for their anti-inflammatory and anticancer properties.

    Phenyl Derivatives: Common in a wide range of pharmaceuticals and industrial chemicals.

Uniqueness

The unique combination of benzimidazole, pyrrole, and phenyl groups in “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-butylphenyl)-2H-pyrrol-3-one” may confer distinct biological activities or chemical properties not seen in simpler analogs.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-butylphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-2-3-6-14-9-11-15(12-10-14)25-13-18(26)19(20(25)22)21-23-16-7-4-5-8-17(16)24-21/h4-5,7-12H,2-3,6,13,22H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKJZPLRDHZNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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